molecular formula C20H25N3O B246842 N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide

N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide

Cat. No.: B246842
M. Wt: 323.4 g/mol
InChI Key: KNENCZJNRXFRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyridine and benzyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Group: This step often involves the use of pyridine derivatives and coupling reactions, such as the Suzuki or Heck coupling.

    Addition of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridine groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine: Similar structure but with an amine group instead of a carboxamide group.

    N-benzyl-N-methyl-1-(3-pyridinylmethyl)-2-piperidinecarboxamide: Similar structure but with the carboxamide group at a different position on the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H25N3O/c1-22(14-17-7-3-2-4-8-17)20(24)19-10-6-12-23(16-19)15-18-9-5-11-21-13-18/h2-5,7-9,11,13,19H,6,10,12,14-16H2,1H3

InChI Key

KNENCZJNRXFRCP-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3

Origin of Product

United States

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